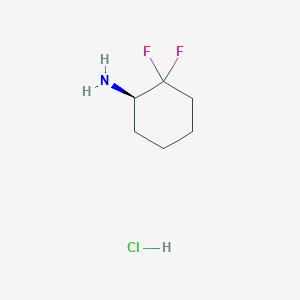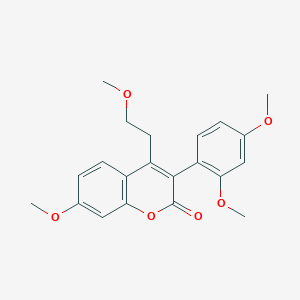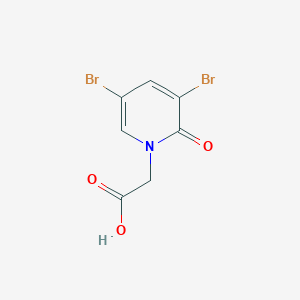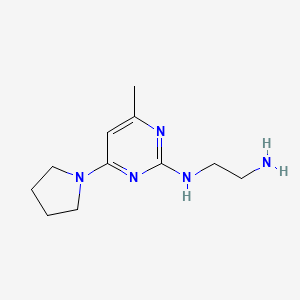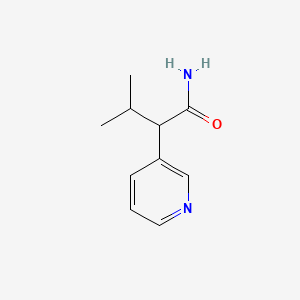
3-Metil-2-(piridin-3-il)butanamida
Descripción general
Descripción
3-Methyl-2-(pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-(pyridin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(pyridin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Nuevos Derivados
La 3-Metil-2-(piridin-3-il)butanamida se puede utilizar en la síntesis de nuevos derivados de piridin-3-il-pirimidin-2-il-aminofenil-amida . Estos derivados se sintetizaron utilizando dos métodos: un método clásico utilizando trimetilamina y un método utilizando nanopartículas de óxido de magnesio .
Actividad Biológica
Los derivados sintetizados de this compound han mostrado diversas actividades biológicas. Estas incluyen actuar como inhibidores de la tirosina quinasa receptora, tener actividad anticancerígena contra el cáncer de pulmón y mostrar actividad antibacteriana y antifúngica contra especies bacterianas acuáticas especializadas, especies Gram-positivas y Gram-negativas y especies fúngicas .
Actividad Anticancerígena
Los derivados sintetizados han mostrado mayor actividad citotóxica que el fármaco de referencia (es decir, imatinib). Por ejemplo, el compuesto IIB da valores de IC50 diez veces más bajos (0,229 μM) que el imatinib (2,479 μM) cuando se prueba contra líneas celulares de cáncer de pulmón (A549) .
Actividades Antibacterianas y Antifúngicas
Los derivados sintetizados han mostrado propiedades antibacterianas y antifúngicas que son más altas que algunos fármacos. Se evaluaron los parámetros de concentración inhibitoria mínima (CIM), concentración bactericida mínima (CBM) y concentración fungicida mínima (CFM) .
Actividad Antioxidante
La propiedad antioxidante de los derivados se estudió utilizando el método DPPH (2,2-difenilpicrilhidrazil). Los resultados mostraron que el valor de IC50 evaluado estaba cerca del valor de IC50 del ácido ascórbico (4,45–4,83 μg/mL) .
Perfiles Farmacocinéticos
Las características ADME de los compuestos sintetizados finales se analizaron utilizando los servidores SwissADME y ADMETlab 2 para identificar el candidato a fármaco más seguro y prometedor .
Comportamiento Fotofísico
La this compound se puede utilizar para estudiar el comportamiento fotofísico intrincado de ciertos compuestos .
Productos de Alquilación
La this compound se puede utilizar en la síntesis de productos de alquilación con una amplia tolerancia al grupo funcional y excelentes rendimientos .
Mecanismo De Acción
Target of Action
3-Methyl-2-(pyridin-3-yl)butanamide, also known as CGS-27023, primarily targets Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known to interact with its targets, leading to changes in their activity . This interaction can lead to the inhibition of the enzymes, thereby preventing the breakdown of the extracellular matrix .
Biochemical Pathways
Given its targets, it is likely to affect pathways related to tissue remodeling and potentially disease processes such as arthritis and metastasis .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 3-Methyl-2-(pyridin-3-yl)butanamide’s action would depend on its specific interactions with its target enzymes. By inhibiting these enzymes, it could potentially prevent the breakdown of the extracellular matrix, affecting processes such as tissue remodeling and disease progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-(pyridin-3-yl)butanamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
3-methyl-2-pyridin-3-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)9(10(11)13)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRHHIXRMLVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)
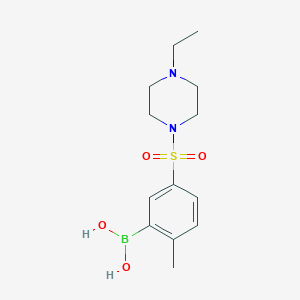
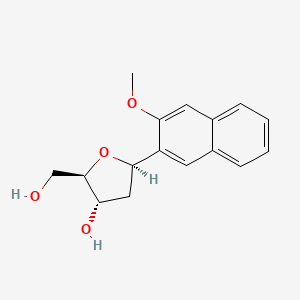
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)
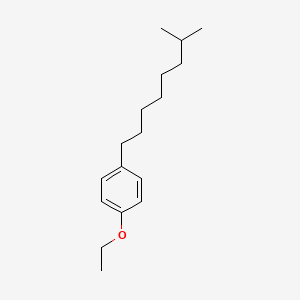


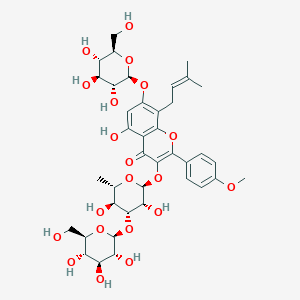
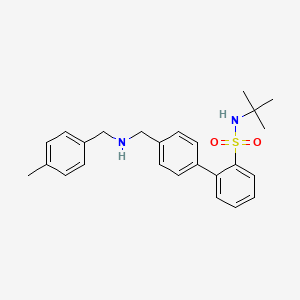
![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B1458803.png)
